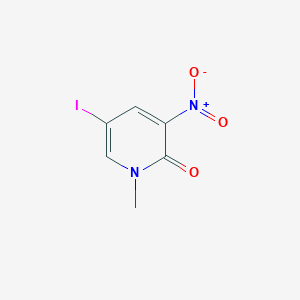

5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

5-iodo-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNILIOWOBBMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Characterization of 5-iodo-1-methyl-3-nitro-2-pyridone

Executive Summary

In the realm of medicinal chemistry, 5-iodo-1-methyl-3-nitro-2-pyridone represents a high-value scaffold. Its utility lies in its orthogonal reactivity: the C5-iodo group serves as a handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C3-nitro group functions as a masked amine or a directing group for nucleophilic substitution.

This guide provides a rigorous analytical framework for confirming the identity and purity of this compound. Unlike simple heterocycles, the "push-pull" electronic nature of the nitro-pyridone core requires specific spectroscopic considerations, particularly in NMR solvent selection and Mass Spectrometry ionization parameters.

Physicochemical Profile

Before initiating wet analysis, theoretical baselines must be established to validate experimental data.

Molecular Identity

| Property | Value | Notes |

| Formula | High oxygen/nitrogen content implies polarity. | |

| Exact Mass | 279.9345 Da | Monoisotopic mass (critical for HRMS). |

| Avg. Molecular Weight | 280.02 g/mol | Used for stoichiometry calculations. |

| Structure Type | N-Methylated 2-Pyridone | Tautomerically locked; no OH/NH exchange. |

| Appearance | Yellow/Orange Solid | Nitro-conjugated systems typically absorb in the visible blue region. |

Structural Connectivity

The molecule consists of a six-membered lactam ring. The N-methyl group locks the tautomer in the pyridone form (amide-like), preventing the hydroxypyridine isomer.

-

Position 1: N-CH

-

Position 2: C=O (Carbonyl)

-

Position 3: Nitro (

) – Strong electron-withdrawing group (EWG). -

Position 5: Iodine (

) – Heavy atom, weak EWG by induction, electron donor by resonance.

Synthesis Context & Impurity Profiling

Understanding the origin of the sample dictates the impurity search strategy.

This compound is typically synthesized via electrophilic nitration of 5-iodo-1-methyl-2-pyridone or iodination of 1-methyl-3-nitro-2-pyridone.

Common Impurities to Target:

-

Regioisomers: 5-nitro-3-iodo isomers (rare but possible if starting material was impure).

-

De-iodinated species: 1-methyl-3-nitro-2-pyridone (Mass: ~154 Da).

-

Over-nitrated species: 3,5-dinitro-1-methyl-2-pyridone (Mass: ~199 Da).

Analytical Workflow: Structural Elucidation

The following protocol guarantees a self-validating dataset.

Mass Spectrometry (LC-MS)

Objective: Confirm Molecular Weight and assess purity.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Expected Response:

-

The pyridone oxygen and nitrogen are basic enough to protonate.

-

Observed Ion:

m/z. -

Isotope Pattern: Iodine is monoisotopic (

).[1] You will not see the M+2 pattern characteristic of Bromine or Chlorine. Look for the standard

-

Fragmentation Logic (MS/MS): Under collision-induced dissociation (CID), the molecule follows a distinct pathway:

-

Loss of

: -

Loss of Iodine:

(Weak C-I bond cleavage).[1] -

Ring Contraction: Loss of CO (

) from the lactam core.

Caption: Predicted ESI+ fragmentation pathway for 5-iodo-1-methyl-3-nitro-2-pyridone.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm regiochemistry (position of substituents).

Solvent Choice: DMSO-d6 is mandatory. Pyridones are prone to stacking/aggregation in non-polar solvents (

Protocol:

NMR (400 MHz or higher)

-

Relaxation Delay (D1): Set to >2.0s to ensure integration accuracy of the isolated aromatic protons.

-

Scans: 16-32 scans are sufficient.

Spectral Interpretation:

| Proton | Shift (

Note: The coupling constant of ~2.5 Hz is characteristic of meta coupling across the ring (H4-H6 relationship), confirming the 3,5-substitution pattern. If the substituents were 3,4 or 5,6, you would see an ortho coupling of ~7-9 Hz.

Protocol:

NMR

-

C-I (Carbon 5): Look for a signal upfield, typically 60-80 ppm . The "Heavy Atom Effect" of Iodine shields the attached carbon significantly, often pushing it into the aliphatic region, which can confuse inexperienced analysts.

-

C=O (Carbon 2): 155-160 ppm .[2]

-

N-Me: ~38-42 ppm .

Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group validation.

-

Method: ATR (Attenuated Total Reflectance) on solid sample.

-

Key Bands:

-

1650 - 1690 cm

: Strong C=O stretch (Lactam). -

1530 - 1550 cm

: Asymmetric -

1340 - 1360 cm

: Symmetric

-

Comprehensive Analysis Workflow Diagram

The following flowchart illustrates the logical progression from crude sample to certified structure.

Caption: Step-by-step analytical decision tree for validating 5-iodo-1-methyl-3-nitro-2-pyridone.

References

-

Synthesis of 2-Pyridones: Title: "Synthesis of 2-pyridones - Recent Literature" Source: Organic Chemistry Portal URL:[Link]

-

Mass Spectrometry of Halogenated Aromatics: Title: "Fragmentation Patterns in Mass Spectrometry" Source: Chemistry LibreTexts URL:[Link]

-

Heavy Atom Effect in 13C NMR: Title: "Carbon-13 NMR Spectroscopy: Heavy Atom Effect" Source: University of Wisconsin-Madison Department of Chemistry URL:[Link]

Sources

Methodological & Application

Synthesis protocol for 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

An Application Note and Detailed Protocol for the Synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Abstract

This document provides a comprehensive guide for the synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one, a potentially valuable building block in medicinal chemistry and materials science. The protocol outlines a multi-step synthetic pathway, commencing from commercially available 2-hydroxypyridine. Each step is detailed with theoretical justifications for the chosen reagents and conditions, ensuring a reproducible and efficient synthesis. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural instructions, characterization data, and safety precautions.

Introduction

Substituted 2-pyridones are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications as versatile synthetic intermediates. The introduction of nitro and iodo functional groups, along with N-methylation, can significantly modulate the electronic properties and biological activity of the pyridone scaffold. The target molecule, 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one, incorporates these key features, making it a promising candidate for further chemical exploration and derivatization.

This protocol details a rational, multi-step synthesis designed for both adaptability and scalability. The chosen pathway prioritizes the use of readily available starting materials and reagents, with each transformation based on well-established and reliable organic chemistry principles.

Synthetic Strategy

The synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one is proposed to proceed via a four-step sequence starting from 2-hydroxypyridine. The overall strategy is depicted in the workflow diagram below. The key transformations include nitration, iodination, and N-methylation. The order of these steps is crucial for achieving the desired regioselectivity.

Figure 1: Proposed synthetic workflow for 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one.

Materials and Equipment

Reagents

-

2-Hydroxypyridine (≥98%)

-

Sulfuric acid (H₂SO₄, 95-98%)

-

Nitric acid (HNO₃, 70%)

-

Iodine (I₂)

-

Iodic acid (HIO₃)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware

-

Personal protective equipment (safety goggles, lab coat, gloves)

Experimental Protocols

Step 1: Synthesis of 3-Nitro-2-pyridone

Rationale: The nitration of 2-hydroxypyridine is the initial step to introduce the nitro group onto the pyridone ring. The use of a mixture of concentrated sulfuric and nitric acids is a classic method for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridone ring. The reaction is typically directed to the 3- and 5-positions. For 2-pyridone, nitration predominantly occurs at the 3- and 5-positions, and the desired 3-nitro isomer can be isolated.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, carefully add 2-hydroxypyridine (1.0 eq) to concentrated sulfuric acid (5.0 mL per 1 g of 2-hydroxypyridine) at 0 °C (ice bath).

-

Stir the mixture until all the solid has dissolved.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 mL per 1 g of 2-hydroxypyridine) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or water to afford pure 3-nitro-2-pyridone.

Table 1: Reaction Parameters for the Synthesis of 3-Nitro-2-pyridone

| Parameter | Value |

| Starting Material | 2-Hydroxypyridine |

| Reagents | HNO₃, H₂SO₄ |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Work-up | Precipitation in ice water |

| Purification | Recrystallization |

Step 2: Synthesis of 5-Iodo-3-nitro-2-pyridone

Rationale: The next step is the regioselective iodination of 3-nitro-2-pyridone. The nitro group is a deactivating group, which will direct the incoming electrophile to the meta position. The hydroxyl group (in the pyridone tautomer) is an activating group, directing to the ortho and para positions. The combined effect directs the iodination to the 5-position. A mixture of iodine and iodic acid in an acidic medium is an effective source of the electrophilic iodine species (I⁺).

Procedure:

-

To a suspension of 3-nitro-2-pyridone (1.0 eq) in water, add concentrated sulfuric acid until the solid dissolves.

-

Add iodine (0.5 eq) and iodic acid (0.2 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc).

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-iodo-3-nitro-2-pyridone.

Table 2: Reaction Parameters for the Synthesis of 5-Iodo-3-nitro-2-pyridone

| Parameter | Value |

| Starting Material | 3-Nitro-2-pyridone |

| Reagents | I₂, HIO₃, H₂SO₄ |

| Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Work-up | Quenching and neutralization |

| Purification | Precipitation |

Step 3: Synthesis of 5-Iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Rationale: The final step is the N-methylation of 5-iodo-3-nitro-2-pyridone. This is a standard Williamson ether synthesis-type reaction where the nitrogen atom of the pyridone acts as a nucleophile. A mild base, such as potassium carbonate, is used to deprotonate the nitrogen, and methyl iodide serves as the electrophilic methyl source. Anhydrous DMF is a suitable polar aprotic solvent for this reaction.

Procedure:

-

To a solution of 5-iodo-3-nitro-2-pyridone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC (e.g., 2:1 Hexanes:EtOAc).

-

Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to obtain the final product, 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one.

Table 3: Reaction Parameters for the Synthesis of 5-Iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

| Parameter | Value |

| Starting Material | 5-Iodo-3-nitro-2-pyridone |

| Reagents | CH₃I, K₂CO₃, DMF |

| Temperature | Room temperature |

| Reaction Time | 8-12 hours |

| Work-up | Extraction |

| Purification | Column chromatography |

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals for the final product would include a singlet for the N-methyl group and distinct signals for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the carbonyl carbon of the pyridone ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the C=O stretch of the pyridone, the N-O stretches of the nitro group, and C-I bond vibrations.

-

MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn at all times.

-

Reagent Handling:

-

Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care. Always add acid to water, never the other way around.

-

Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. Handle only in a fume hood and avoid inhalation or skin contact.

-

Iodine (I₂): Harmful if inhaled or swallowed. Can cause skin and eye irritation.

-

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Application Note & Protocol: A Guide to the Regioselective Iodination of 1-Methyl-3-nitro-1,2-dihydropyridin-2-one

Abstract

Iodinated heterocyclic compounds are pivotal intermediates in modern synthetic organic chemistry, particularly in the development of pharmaceutical agents and agrochemicals. Their utility in metal-catalyzed cross-coupling reactions allows for the facile introduction of molecular complexity. This document provides a comprehensive guide to the regioselective iodination of 1-methyl-3-nitro-1,2-dihydropyridin-2-one, an electron-deficient heterocyclic system. We elucidate the mechanistic principles governing the reaction's regioselectivity, present a robust and validated protocol using N-Iodosuccinimide (NIS), and offer insights into reaction monitoring, troubleshooting, and product characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction: The Synthetic Challenge and Strategic Approach

The 1-methyl-3-nitro-1,2-dihydropyridin-2-one scaffold presents a unique challenge for electrophilic substitution. The presence of two strong electron-withdrawing groups—the nitro group at C3 and the carbonyl group at C2—significantly deactivates the pyridinone ring towards electrophilic attack. Consequently, forcing conditions or highly reactive reagents are often necessary. The primary challenge, however, is achieving high regioselectivity. A successful protocol must direct the incoming electrophile to a single, predictable position on the ring.

This guide outlines a method that leverages N-Iodosuccinimide (NIS) as a mild and efficient iodinating agent.[1][2] The protocol is designed to be operationally simple and scalable, providing a reliable pathway to the desired 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one product.[3][4]

Mechanistic Rationale: Directing the Electrophile

The regioselectivity of the iodination is dictated by the electronic landscape of the pyridinone ring. The combined electron-withdrawing effects of the nitro group and the amide carbonyl create distinct regions of electron density.

-

Deactivating Groups: The nitro group at C3 and the carbonyl at C2 strongly decrease the nucleophilicity of the ring system.

-

Positional Analysis:

-

C4 and C6: These positions are ortho and para to the powerful nitro group, respectively, and are significantly deactivated. Electrophilic attack at these positions would result in highly unstable cationic intermediates (Wheland intermediates) where the positive charge is adjacent to an electron-withdrawing group.

-

C5: This position is meta to the nitro group and the carbonyl. While still deactivated, it is the most electron-rich (or least electron-deficient) carbon on the ring available for electrophilic attack.

-

Therefore, electrophilic iodination is strongly predicted to occur at the C5 position . The use of an acid catalyst, such as trifluoroacetic acid (TFA), can further enhance the reaction rate by activating NIS to form a more potent electrophilic iodine species, potentially iodine trifluoroacetate.[5][6]

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Welcome to the technical support center for the synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions are based on established principles of organic synthesis and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or no yield of the desired product.

Potential Causes:

-

Inefficient Iodinating Reagent: The choice of iodinating reagent is critical for the successful electrophilic substitution on the pyridinone ring. Molecular iodine (I₂) alone may not be electrophilic enough to react efficiently with the electron-deficient pyridinone ring, which is deactivated by the presence of the nitro group.

-

Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and yield. Harsh reaction conditions might lead to decomposition of the starting material or the product.

-

Incorrect Base: The choice and stoichiometry of the base are crucial for activating the substrate or neutralizing acidic byproducts. An unsuitable base can hinder the reaction or promote side reactions.

Recommended Solutions:

-

Selection of a More Potent Iodinating Reagent:

-

Consider using N-Iodosuccinimide (NIS) as it is often more reactive than molecular iodine.[1]

-

Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) is another powerful electrophilic iodinating agent that has been used for the direct iodination of various heterocyclic compounds.[1]

-

A combination of an iodine source with an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), can generate a more reactive iodine species in situ.[2][3]

-

-

Optimization of Reaction Conditions:

-

Temperature: Start with room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature (e.g., 40-60 °C) may be beneficial. However, avoid excessive heating to prevent decomposition.

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are often suitable for iodination reactions.[2][4] Dichloromethane (CH₂Cl₂) can also be a good choice.

-

Reaction Time: Monitor the reaction progress by TLC. Extended reaction times may be necessary, but be mindful of potential side product formation.

-

-

Screening of Bases:

-

If the reaction is acid-catalyzed, a base might not be necessary. However, if a base is required to deprotonate a precursor or scavenge protons, consider using a non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5] The choice of base can significantly influence the yield.[5]

-

Experimental Protocol: A Suggested Starting Point for Optimization

| Parameter | Recommended Condition | Notes |

| Starting Material | 1-methyl-3-nitro-1,2-dihydropyridin-2-one | 1.0 eq |

| Iodinating Reagent | N-Iodosuccinimide (NIS) | 1.1 - 1.5 eq |

| Solvent | Anhydrous Acetonitrile (CH₃CN) | |

| Temperature | Room Temperature | |

| Reaction Time | 2 - 24 hours (Monitor by TLC) |

Workflow for Troubleshooting Low Yield

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Formation of multiple products or significant impurities.

Potential Causes:

-

Over-iodination: The pyridinone ring may have other positions susceptible to electrophilic attack, leading to di- or poly-iodinated products, especially with highly reactive iodinating agents or harsh conditions.[6]

-

Side Reactions: The nitro group can be sensitive to certain reagents and conditions. The methyl group on the nitrogen could also be a site for undesired reactions under specific circumstances.

-

Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to a complex mixture of degradation products.

Recommended Solutions:

-

Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the iodinating reagent to minimize over-iodination.

-

Milder Reaction Conditions:

-

Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

-

Choose a less reactive iodinating agent if over-iodination is a major issue.

-

-

Purification Strategy:

-

Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

-

Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an excellent method to obtain highly pure material.

-

Workflow for Addressing Impurities

Caption: Decision tree for addressing product impurity issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this reaction?

A1: The nitro group (-NO₂) is a strong electron-withdrawing group. It deactivates the pyridinone ring towards electrophilic aromatic substitution, making the iodination more challenging compared to an unsubstituted pyridinone. However, it also directs the incoming electrophile (iodine) to specific positions on the ring (ortho and para to the nitro group, though in this heterocyclic system, the regioselectivity is more complex and influenced by the overall electronic landscape).

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any major byproducts. The spots can be visualized under UV light.

Q3: What are the key safety precautions for this synthesis?

A3:

-

Iodinating Reagents: Many iodinating reagents are corrosive and oxidizing. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Organic solvents are flammable and can be toxic. Avoid inhalation and skin contact.

-

Acids and Bases: Concentrated acids and bases are highly corrosive. Handle with care.

Q4: What is the expected regioselectivity of the iodination?

A4: Based on the structure of 1-methyl-3-nitro-1,2-dihydropyridin-2-one, the C5 position is a likely site for electrophilic substitution. The C3 position is already substituted with a nitro group, and the C4 and C6 positions are part of a conjugated system influenced by the carbonyl and nitro groups. The iodination is expected to occur at the most electron-rich and sterically accessible position on the ring.

Q5: Can I use a different methylating agent to prepare the starting material?

A5: The starting material, 1-methyl-3-nitro-1,2-dihydropyridin-2-one, is typically synthesized by N-methylation of 3-nitro-2-pyridone. While methyl iodide is a common methylating agent, other reagents like dimethyl sulfate can also be used.[7] It is important to use anhydrous conditions and a suitable base (e.g., sodium hydride or potassium carbonate) to ensure efficient N-methylation over O-methylation.

References

-

ResearchGate. Optimization of the conditions for α-iodination reaction. Available from: [Link]

-

ResearchGate. Iodinating Reagents. Available from: [Link]

-

ResearchGate. Optimization of reaction conditions a. Available from: [Link]

-

MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

-

National Center for Biotechnology Information. Iodine(I) pnictogenate complexes as Iodination reagents. Available from: [Link]

-

ResearchGate. Optimization of di-iodination conditions a. a Unless otherwise noted,... Available from: [Link]

-

Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available from: [Link]

-

American Chemical Society Publications. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]

-

ResearchGate. Synthesis of pyridin‐2‐one derivatives 11 and 14. Available from: [Link]

-

MDPI. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available from: [Link]

-

ResearchGate. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Available from: [Link]

-

Frontiers in. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available from: [Link]

-

ResearchGate. Optimization of the reactions conditions. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

-

ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Available from: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

-

ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Available from: [Link]

-

Scientific Research Publishing. Efficient Route to (2R)-6-Hydroxy-2-methyl- dihydropyridin-3-ones, Key Intermediates for Piperidine Alkaloids Syntheses. Available from: [Link]

-

ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Available from: [Link]

-

HETEROYCLES. OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. Available from: [Link]

-

ResearchGate. Instantaneous preparation of radiolabeled 5-iodo-2′-deoxyuridine. Available from: [Link]

-

Royal Society of Chemistry. 5-Nitroindole oligonucleotides with alkynyl side chains: universal base pairing, triple bond hydration and properties of pyrene “click” adducts. Available from: [Link]

-

Chemistry Stack Exchange. Mechanism of 5‐(iodomethyl)oxolan‐2‐one synthesis from 4‐pentenoic acid and iodine in acetonitrile. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]

- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Minimizing side products during iodination of N-methyl-3-nitro-2-pyridone

The following technical guide is designed as a specialized support resource for researchers optimizing the iodination of N-methyl-3-nitro-2-pyridone . It synthesizes mechanistic principles with practical troubleshooting steps to ensure high purity and yield.

Topic: Minimizing Side Products & Optimizing Regioselectivity Ticket ID: CHEMSUP-2024-PYR-IOD Status: Active Guide

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge:

Iodinating N-methyl-3-nitro-2-pyridone is chemically counter-intuitive. The pyridine ring is electron-deficient due to the nitrogen heteroatom, and the nitro group at the C3 position further deactivates the ring toward Electrophilic Aromatic Substitution (EAS). Standard iodination conditions (e.g.,

The Solution:

The reaction requires a "super-electrophile" iodine source (

Mechanistic Pathway (Visualization)

The following diagram illustrates the electronic activation required to overcome the deactivating nitro group and direct the iodine to C5.

Caption: Electrophilic attack at C5 is favored by the amide nitrogen's resonance push, but hindered by the C3-nitro group.

Optimized Protocol (The "Gold Standard")

To minimize side products (primarily oxidative degradation and unreacted starting material), we recommend the N-Iodosuccinimide (NIS) + Trifluoroacetic Acid (TFA) method. This method avoids strong oxidants like nitric acid or persulfates that can degrade the sensitive pyridone ring.

Reagents:

-

Substrate: 1.0 equiv

-

NIS: 1.1 – 1.2 equiv

-

Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

-

Catalyst: TFA (10-20 mol%) or pure TFA as solvent (for highly unreactive cases)

Workflow:

-

Dissolution: Dissolve N-methyl-3-nitro-2-pyridone in MeCN (0.1 M).

-

Activation: Add TFA. Stir for 10 minutes to protonate/activate the system.

-

Addition: Add NIS portion-wise at Room Temperature (RT) to prevent exotherms.

-

Monitoring: Heat to 60–80°C. Monitor via TLC/HPLC. Note: The reaction may take 12-24 hours due to the nitro group.

-

Quench: Pour into saturated aqueous

(sodium thiosulfate) to remove electrophilic iodine species immediately.

Troubleshooting Guide (Q&A)

Issue 1: "The reaction is stuck at 50% conversion after 24 hours."

Diagnosis: The nitro group is strongly withdrawing, raising the activation energy. The electrophile (

-

Do not add more NIS immediately. Excess NIS can lead to radical decomposition.

-

Increase Acidity: Add more TFA (up to 1.0 equiv) or switch the solvent to a 1:1 mixture of TFA:MeCN. The acid helps generate the highly reactive

species in situ. -

Temperature: Increase temperature to 90°C. Refluxing MeCN is often required for nitro-substituted pyridones.

Issue 2: "I see a dark black/brown tar forming instead of a clean product."

Diagnosis: Oxidative decomposition. This usually happens when using

-

Switch Reagents: Move to the NIS/TFA method described above. It is milder than oxidative iodination.

-

Exclude Light: Wrap the flask in aluminum foil. Iodinated intermediates are photosensitive and can generate radicals that polymerize the pyridone.

-

Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon to prevent aerobic oxidation of the electron-rich amide functionality.

Issue 3: "My product is purple/pink even after the column."

Diagnosis: Trapped molecular iodine (

-

Thiosulfate Wash: The reaction quench must involve vigorous stirring with saturated sodium thiosulfate (

) until the organic layer is pale yellow/colorless. -

Silver Scavenging: If the color persists, stir the crude solution with activated charcoal or a small amount of silver powder (expensive but effective) before filtration.

Minimizing Side Products: A Strategic Table

Use this reference table to adjust your conditions based on the specific impurity you are observing.

| Side Product / Issue | Cause | Prevention Strategy |

| Unreacted Starting Material | Ring deactivation by | Use Super-acidic media (TFA or |

| Oxidative Tars (Polymer) | Radical formation; Strong oxidants. | Avoid |

| N-Demethylation | High temperature + Strong Acid + Water. | Keep conditions anhydrous. Use MeCN/TFA instead of aqueous acid. |

| Di-iodination | Excess reagent (Unlikely due to sterics). | Stoichiometry control (1.1 equiv NIS). C6 is sterically hindered, making this rare. |

Decision Tree for Reagent Selection

Use this logic flow to select the right reagents based on your lab's constraints and substrate behavior.

Caption: Decision matrix for escalating reaction conditions if the standard NIS protocol fails.

References

-

Regioselective Iodination of Pyridones: Dutta, U., et al.[1][2][3] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[1][2][3] Chemical Communications, 2015.[3] Link

-

Mechanistic Insight on Pyridone Halogenation: Boyle, et al. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science, 2022.[4] (Provides context on electronic constraints of pyridone rings). Link

-

Green Chemistry Approaches: "Green Criteria for Iodination." ACS GCI Pharmaceutical Roundtable Reagent Guides. (Best practices for solvent/oxidant selection). Link

-

Silver-Mediated Iodination: "A Green Chemical Approach for Iodination of Pyrimidine Derivatives."[5] Molecules, 2022.[4][5][6] (Analogous chemistry for electron-deficient heterocycles using Ag salts). Link

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]

- 6. Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 17 – Chemia [chemia.manac-inc.co.jp]

Troubleshooting low conversion rates in cross-coupling of 5-iodo-pyridones

Topic: Troubleshooting Low Conversion Rates in Cross-Coupling of 5-Iodo-Pyridones Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026[1]

Executive Summary: The "Pyridone Paradox"

You are likely here because your standard catalytic system (e.g., Pd(PPh₃)₄/Na₂CO₃) resulted in <10% conversion or complete catalyst arrest.[1][2]

5-iodo-2-pyridone is a deceptive substrate. While it appears to be a simple aryl halide, it functions as a catalyst poison .[1] The core issue is tautomeric equilibrium . In solution, the pyridone (keto) and hydroxypyridine (enol) forms exist in equilibrium.[1][2] The nitrogen atom and the exocyclic oxygen are potent ligands that displace phosphines from Palladium (Pd), forming stable, inactive "Pd-pyridone" complexes.

This guide provides the field-proven "bypasses" for these specific mechanistic traps.

Part 1: Diagnostic Workflow

Before altering your reaction, diagnose the failure mode using the logic tree below.

Figure 1: Decision matrix for diagnosing reaction failure based on visual cues and coupling type.

Part 2: Troubleshooting Guides

Issue 1: The reaction stalls at 5-10% conversion (Suzuki-Miyaura)

Diagnosis: The pyridone substrate is coordinating to the Pd(II) intermediate after oxidative addition, preventing transmetallation. Standard ligands (PPh₃, dppf) are easily displaced by the pyridone nitrogen.[1]

The Fix: The "Bulky Shield" Strategy You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands). These ligands create a steric "roof" over the Pd center, physically preventing the pyridone nitrogen from coordinating while still allowing the oxidative addition of the C-I bond.

Optimized Protocol (Suzuki):

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (0.5 - 2.0 mol%).[1][2] The G2/G3 precatalysts are crucial to ensure immediate entry into the catalytic cycle without an induction period.

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) .[1][2] Carbonate bases often fail here.[1] Phosphate is more effective at activating the boronic acid without deprotonating the pyridone NH to a degree that causes solubility issues.

-

Solvent: 1,4-Dioxane/Water (4:1).[1][2] The water is non-negotiable; it is required for the solubility of the inorganic base and the transmetallation step.

| Component | Standard (Failing) | Optimized (High Conversion) | Function |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 | Prevents N-coordination poisoning.[2] |

| Base | Na₂CO₃ | K₃PO₄ (3.0 equiv) | Higher basicity, better boronate activation.[1][2] |

| Temp | 80°C | 100°C | Overcomes activation energy barrier.[1][2] |

Issue 2: Sonogashira Coupling yields homocoupling or no product

Diagnosis: Standard Sonogashira uses Copper (CuI) as a co-catalyst.[1][2] Pyridones have a high affinity for Copper.[1] The substrate sequesters the Cu, shutting down the catalytic cycle and often promoting Glaser homocoupling of the alkyne instead.

The Fix: Go Copper-Free Eliminate Copper entirely. While slower, a Cu-free Sonogashira prevents the "Cu-sink" effect. You must compensate for the lack of Cu (which usually activates the alkyne) by using a stronger Pd-activator (again, XPhos) and a base that can deprotonate the alkyne.

Optimized Protocol (Cu-Free Sonogashira):

-

Reagents: 5-iodo-pyridone (1.0 eq), Terminal Alkyne (1.5 eq).

-

Base: Cs₂CO₃ (2.5 eq). Cesium is critical here due to the "Cesium Effect" (higher solubility in organic solvents).[1][2]

-

Solvent: Acetonitrile (MeCN) or DMF at 90°C.

Note: If the alkyne is volatile, use a sealed tube.[1]

Issue 3: Insoluble "Brick Dust" precipitates

Diagnosis: 5-iodo-pyridone has high lattice energy and poor solubility in non-polar solvents (Toluene, Hexanes). If the substrate doesn't dissolve, it cannot undergo oxidative addition.[1]

The Fix: Protection or Polarity

-

Option A (Solvent): Switch to n-Butanol or DMF .[1][2] High polarity helps break the intermolecular H-bonding of the pyridone dimer.

-

Option B (Protection - Recommended): If direct coupling fails, protect the Nitrogen.[1]

-

N-SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, improves solubility in organic solvents, removable with TBAF/TFA.[1]

-

N-Methylation: Only use if the methyl group is tolerated in the final drug candidate (it is difficult to remove).

-

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use the O-triflate (5-iodo-2-pyridyl triflate) instead? A: Proceed with caution. Converting the pyridone to the O-triflate aromatizes the ring, turning it into a pyridine .

-

Pros: It reacts like a standard pyridine (very easy coupling).[1][2]

-

Cons: You lose the pyridone functionality.[1] Hydrolyzing the triflate back to the pyridone after coupling can be harsh and may degrade your new C-C bond. Only do this if you are okay with a pyridine product or have a robust hydrolysis strategy.[1]

Q: Why is my reaction turning black immediately? A: This is "Pd Black" precipitation.[1] It means your ligand is dissociating from the Palladium before the reaction occurs.

-

Cause: The pyridone N is displacing your phosphine ligand, forming an unstable complex that decomposes.[1]

-

Solution: Your ligand is too weak.[1] Switch from PPh₃ to XPhos or BrettPhos . These bind Pd much more tightly.[1]

Q: I see "starting material" by LCMS, but it's not reacting. Is the Iodine dead? A: The C-I bond at position 5 is electronically activated and should be reactive. If it is unreactive, the catalyst is likely dead (poisoned) before it ever finds the C-I bond.[1] Refer to the "Bulky Shield" strategy in Issue 1.

Part 4: References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] [1][2]

-

Key Insight: Establishes XPhos/SPhos as the gold standard for heteroaryl halides prone to poisoning.[1]

-

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism.[1] Journal of the American Chemical Society, 136(11), 4287–4299.[1] [1][2]

-

Key Insight: Discusses the coordination challenges of pyridones and the necessity of steric bulk in ligands.

-

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1] Angewandte Chemie International Edition, 42(48), 5993–5996.[1] [1][2]

-

Key Insight: Foundation for Copper-free Sonogashira protocols using bulky phosphines.[1]

-

-

Kondolff, I., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1] Molecules, 19(9), 13511-13525.[1] [1][2]

-

Key Insight: Validates the use of water/dioxane mixtures and specific base choices for unprotected azoles/pyridones.

-

Disclaimer: These protocols involve the use of transition metals and hazardous reagents. Always consult the SDS and perform a risk assessment before experimentation.

Sources

Technical Support Center: Stability of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one as a scaffold for cross-coupling (Suzuki-Miyaura) or nitro-reduction sequences in drug discovery (e.g., MDM2 or BET inhibitor synthesis).

The Core Problem: While the 2-pyridone ring is generally considered an aromatic amide, the introduction of the 3-nitro group fundamentally alters its electronic character. It transforms the ring into a highly electron-deficient, "activated" electrophile. Under strong basic conditions (

This guide provides the mechanistic insight and protocols to navigate this instability.

Diagnostic Guide: Why Did My Reaction Fail?

Use this flowchart to diagnose the specific failure mode based on visual and analytical symptoms.

Symptom A: The "Black Tar" Scenario

-

Observation: The reaction mixture turned deep red/black immediately upon adding base, followed by the formation of an intractable tar. LCMS shows a complex baseline with no starting material.[1]

-

Root Cause: Nucleophilic Attack at C-6 / Ring Polymerization. [1]

-

Solution: Switch from strong hydroxide/alkoxide bases to mild inorganic carbonates (

,

Symptom B: The "Disappearing Act" (Hydrolysis)[1]

-

Observation: Starting material is consumed. A new peak appears with

(loss of methyl) or a highly polar species (carboxylic acid derivative).[1] -

Root Cause: Amide Hydrolysis (Ring Opening). [1]

-

Solution: Avoid aqueous strong bases at elevated temperatures (

).[1] Use anhydrous conditions if possible.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways: the "Safe Zone" (Cross-Coupling) versus the "Danger Zone" (Ring Destruction).[1]

Caption: Figure 1.[1] Reaction pathways for 5-iodo-1-methyl-3-nitro-2-pyridone. The nitro group activates the ring toward destruction by strong nucleophiles (Red Path), whereas mild bases allow for selective cross-coupling (Green Path).

Base Compatibility Matrix

The stability of the 3-nitro-2-pyridone core is strictly correlated with the

| Base Class | Examples | Compatibility | Technical Notes |

| Carbonates | High | Recommended. Best for Suzuki/Sonogashira couplings.[1] Use in DMF/Dioxane/Water mixtures.[1] | |

| Phosphates | Moderate/High | Good alternative if carbonates fail.[1] Slightly more basic, monitor for hydrolysis at high temps.[1] | |

| Fluorides | High | Excellent for anhydrous couplings.[1] Minimizes hydrolytic side reactions.[1] | |

| Acetates | High | Very mild.[1] Suitable if the catalyst system is highly active.[1] | |

| Hydroxides | Low | Risk of Hydrolysis. Avoid heating. If necessary, use rapid addition at low temp ( | |

| Alkoxides | Critical Failure | Do Not Use. Strong nucleophiles will attack the C-6 position or cause ring transformation (Janovsky-type reactions). | |

| Amides | Critical Failure | Will cause deprotonation at C-6 followed by polymerization or metal-halogen exchange issues.[1] |

Experimental Protocols

Protocol A: Stability Validation Test

Before committing valuable GMP starting material to a reaction, perform this micro-scale stability test.

-

Preparation: Dissolve 10 mg of 5-iodo-1-methyl-3-nitro-2-pyridone in 0.5 mL of the intended solvent (e.g., DMF or DMSO).

-

Control: Take a 50 µL aliquot, dilute with acetonitrile/water, and inject on LCMS (Time = 0).

-

Challenge: Add 2.0 equivalents of your proposed base (as a solid or aqueous solution depending on the plan).

-

Incubation: Stir at the intended reaction temperature (e.g.,

) for 1 hour. -

Analysis: Analyze by LCMS.

Protocol B: Optimized Suzuki Coupling Conditions

Designed to minimize nitro-group induced degradation.[1]

FAQ: Frequently Asked Questions

Q: Can I reduce the nitro group to an amine before the Suzuki coupling?

A: Yes, but be careful. The resulting 3-amino-5-iodo-1-methyl-2-pyridone is electron-rich and much more stable to base.[1] However, the iodine-carbon bond becomes more electron-rich, potentially making the subsequent oxidative addition of Palladium slower. Standard practice is usually Coupling First

Q: Why is the N-methyl group important for stability? A: The N-methyl group "locks" the tautomer. Without it (NH-pyridone), the molecule exists in equilibrium with the 2-hydroxypyridine form. The N-methyl also sterically protects the amide nitrogen.[1] However, it does not protect the C-6 position from nucleophilic attack.

Q: I see a color change to deep purple when I add acetone and base. What is this? A: This is likely a Janovsky Reaction .[1] The C-4 or C-6 position of the 3-nitro-2-pyridone is reacting with the enolate of acetone.[1] This confirms the high electrophilicity of the ring.[1] Avoid ketone solvents in basic conditions.[1]

References

-

MDPI. (2025).[1] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[1][4][5][6] Retrieved from [Link][1]

-

Royal Society of Chemistry. (1974).[1][7] Kinetics of reactions in heterocycles.[1][7] Part X. Reactions of substituted N-methylpyridinium salts with hydroxide ions. J. Chem. Soc., Perkin Trans.[1][7] 2. Retrieved from [Link][1]

-

PubChem. (2025).[1] Compound Summary: 5-Iodo-1-methyl-3-nitro-2-pyridone.[1] Retrieved from [Link]

Sources

- 1. 3-Iodo-5-methylpyridin-2(1H)-one | C6H6INO | CID 42553066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Kinetics of reactions in heterocycles. Part X. Reactions of substituted N-methylpyridinium salts with hydroxide ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into molecular architecture.[1][2] This guide offers an in-depth analysis and interpretation of the proton (¹H) NMR spectrum of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one, a highly substituted pyridinone derivative.

The strategic placement of an iodo- group, a strongly electron-withdrawing nitro group, and an N-methyl substituent creates a unique electronic environment within the dihydropyridinone core. Understanding the resulting ¹H NMR spectrum is critical for confirming synthesis, assessing purity, and predicting reactivity. This document moves beyond a simple peak listing, explaining the causal relationships between the molecule's structure and its spectral signature. We will compare its predicted spectrum with that of a foundational analogue, 1-methyl-3-nitro-1,2-dihydropyridin-2-one, to isolate and understand the specific spectral impact of the C5-iodine substituent.

Part 1: Predicted ¹H NMR Spectral Analysis

To interpret the spectrum of a molecule not yet broadly cataloged in spectral databases, we begin with a robust theoretical prediction grounded in fundamental NMR principles.[3][4] The structure of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one contains three distinct sets of non-equivalent protons, which should give rise to three unique signals in the ¹H NMR spectrum.

Figure 1: Molecular Structure of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

Signal Breakdown:

-

N-Methyl Protons (N-CH₃):

-

Environment: These three protons are attached to the nitrogen atom at position 1. They are not adjacent to any other protons, so no spin-spin coupling is expected.

-

Predicted Multiplicity: Singlet (s).

-

Predicted Integration: 3H.

-

Predicted Chemical Shift (δ): The nitrogen atom and the adjacent carbonyl group (C=O) are both electronegative, which deshields these protons, shifting them downfield from a typical alkyl C-H signal.[5][6] We predict a chemical shift in the range of 3.4 - 3.8 ppm .

-

-

Vinyl Proton at C4 (H-4):

-

Environment: This proton is attached to a carbon (C4) that is part of a double bond. It is profoundly influenced by the adjacent nitro group (NO₂) at C3, one of the most powerful electron-withdrawing groups in organic chemistry. This effect strongly deshields H-4.

-

Predicted Multiplicity: Doublet (d). This is due to coupling with the only adjacent proton, H-6. The coupling occurs over four bonds (a long-range coupling), which is common in rigid ring systems and typically results in a small coupling constant (⁴J).[3]

-

Predicted Integration: 1H.

-

Predicted Chemical Shift (δ): The combination of the vinyl environment and the extreme deshielding from the ortho-nitro group will push this signal significantly downfield. A predicted range is 8.8 - 9.2 ppm .

-

-

Vinyl Proton at C6 (H-6):

-

Environment: This proton is also in a vinyl environment. It is adjacent to the iodine atom at C5. While iodine is a halogen, its deshielding effect is less pronounced than that of the nitro group. H-6 is also deshielded by the meta-nitro group and the nearby carbonyl.

-

Predicted Multiplicity: Doublet (d). It is coupled to H-4 with the same long-range coupling constant (⁴J).

-

Predicted Integration: 1H.

-

Predicted Chemical Shift (δ): Its chemical shift will be downfield due to the electronic environment of the ring, but significantly upfield relative to H-4 due to the lesser influence of the substituents. A predicted range is 8.1 - 8.5 ppm .

-

Spin-Spin Coupling Network

The coupling relationship between H-4 and H-6 is key to confirming their assignments. They will appear as two distinct doublets with identical coupling constants (J values), a characteristic pattern for a two-spin system.

Caption: Predicted spin-spin coupling in the target molecule.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.4 - 3.8 | 3H | Singlet (s) | N/A |

| H-6 | 8.1 - 8.5 | 1H | Doublet (d) | ~2-3 |

| H-4 | 8.8 - 9.2 | 1H | Doublet (d) | ~2-3 |

Part 2: Comparative Analysis with an Unsubstituted Analogue

To experimentally validate our predictions and specifically highlight the influence of the iodine atom, we compare our target molecule to its parent structure: 1-methyl-3-nitro-1,2-dihydropyridin-2-one .

Figure 2: Structure of the comparative analogue.

In this analogue, the iodine at C5 is replaced by a hydrogen (H-5). This introduces an additional proton signal and alters the coupling patterns for the existing vinyl protons.

Predicted ¹H NMR Data for the Analogue

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 3.4 - 3.7 | 3H | Singlet (s) | N/A |

| H-5 | 6.5 - 6.8 | 1H | Doublet of Doublets (dd) | J₅,₄ ≈ 8-10 Hz, J₅,₆ ≈ 6-7 Hz |

| H-6 | 7.8 - 8.1 | 1H | Doublet of Doublets (dd) | J₆,₅ ≈ 6-7 Hz, J₆,₄ ≈ 2-3 Hz |

| H-4 | 8.6 - 8.9 | 1H | Doublet of Doublets (dd) | J₄,₅ ≈ 8-10 Hz, J₄,₆ ≈ 2-3 Hz |

Discussion of Spectral Differences

-

Disappearance of the H-5 Signal: The most obvious change is the absence of the signal for H-5 (predicted around 6.5-6.8 ppm) in our target compound, which is replaced by the iodine substituent.

-

Simplification of Multiplicity: In the analogue, H-4 and H-6 are both split by H-5 (a larger ³J vicinal coupling) and by each other (a smaller ⁴J long-range coupling), resulting in complex doublet of doublets patterns. In our target molecule, the removal of H-5 simplifies the H-4 and H-6 signals to simple doublets, as they can only couple to each other.

-

Chemical Shift Perturbation: The introduction of iodine at C5 is expected to cause a moderate downfield shift for the adjacent H-6 proton due to its electronegativity and anisotropic effects. The chemical shift of H-4 is also slightly perturbed, demonstrating the electronic impact of the substituent across the pi system. This comparison directly illustrates the diagnostic value of both chemical shift and multiplicity in confirming the site of iodination.

Part 3: Experimental Protocol and Workflow

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Step-by-Step NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one sample.

-

Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice for this compound due to its high polarity, which should ensure complete dissolution. CDCl₃ could also be used.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

-

Analysis: Insert the tube into the NMR spectrometer spinner and place it in the instrument for data acquisition.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow of a typical NMR experiment, from sample preparation to final data interpretation.

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one

This guide provides a comprehensive, technically-grounded strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one. This molecule presents a unique combination of functional groups—a pyridine core, an iodo-substituent, and a nitro group—each influencing its chromatographic behavior. We will explore the rationale behind each step, from initial column and mobile phase selection to method optimization and forced degradation studies, ensuring the final method is specific, accurate, and compliant with regulatory expectations.

Introduction: The Analytical Challenge

The subject molecule, 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one, is a heterocyclic compound with functionalities that demand careful consideration during HPLC method development. Its purity is critical for its intended application in research and drug development. The primary analytical goal is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential impurities, including starting materials, by-products, and degradation products.

The presence of the polar nitro group and the pyridine ring, combined with the non-polar character of the iodo-substituent and the methyl group, suggests a molecule of intermediate polarity. This duality is a key factor in selecting the appropriate stationary and mobile phases.

Foundational Strategy: Reverse-Phase Chromatography

For molecules with both polar and non-polar characteristics, Reverse-Phase HPLC (RP-HPLC) is the most versatile and widely used approach.[1][2] It utilizes a non-polar stationary phase and a polar mobile phase.[3] This setup allows for the effective separation of a broad range of compounds, making it the logical starting point for our method development.

Initial Column Selection: A Comparative Approach

The choice of the stationary phase is paramount. While the C18 (octadecyl) column is the workhorse of RP-HPLC, other phases can offer unique selectivity for complex separations.[3]

| Stationary Phase | Rationale for Consideration | Potential Advantages for Target Molecule | Potential Disadvantages |

| C18 (L1) | Industry standard, highly non-polar, provides strong hydrophobic retention. | Good retention of the overall molecule due to its non-polar regions. | May not provide sufficient retention for more polar impurities. |

| C8 (L7) | Moderately non-polar, less retentive than C18. | Can be beneficial if the API is too strongly retained on a C18 column, leading to shorter run times. | May offer less resolution for closely eluting non-polar impurities. |

| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the pyridine ring. | The phenyl groups can interact with the aromatic system of the analyte, providing a different separation mechanism. | May have lower hydrolytic stability compared to C18 phases. |

| Embedded Polar Group (EPG) | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Can provide better peak shape for basic compounds like our pyridine derivative and offer different selectivity for polar impurities. | May exhibit different retention behavior with changes in mobile phase pH. |

Decision: We will begin our development with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) due to its versatility and robustness.[4] A Phenyl-Hexyl column will be considered as a secondary option if the C18 phase fails to provide adequate resolution.

Mobile Phase Selection and Screening

The mobile phase composition dictates the elution strength and selectivity of the separation. A typical RP-HPLC mobile phase consists of an aqueous component (often buffered) and an organic modifier.

-

Aqueous Phase: A buffer is critical for controlling the ionization of the pyridine ring (a weak base), which ensures consistent retention times and good peak shape. A pH in the acidic range (e.g., pH 2.5-4.0) is generally preferred for basic compounds to ensure they are in their protonated, more polar form. We will start with 0.1% Formic Acid in water .

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower backpressure and better UV transparency. We will evaluate both.

Initial Screening Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient: A broad gradient from 10% to 90% B over 20 minutes will be used to estimate the approximate elution composition.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: A photodiode array (PDA) detector will be used to monitor the analyte across a range of wavelengths. The nitroaromatic structure suggests strong absorbance in the UV region, likely between 220-280 nm.[4]

Experimental Workflow for Method Development

The following diagram outlines the systematic approach to developing and optimizing the HPLC method.

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Protocols

Protocol 1: Initial Method Screening

-

System Preparation: Equilibrate an Agilent 1260 Infinity II HPLC system (or equivalent) with a C18 column (150 mm x 4.6 mm, 5 µm).

-

Sample Preparation: Prepare a 0.5 mg/mL solution of 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one in a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

Data Acquisition: Collect data from 200 to 400 nm using a PDA detector.

-

Analysis: Examine the chromatogram to determine the approximate retention time and the UV spectrum of the main peak. Identify the wavelength of maximum absorbance (λmax). Repeat the process using Methanol as Mobile Phase B to compare selectivity.

Protocol 2: Method Optimization

Based on the screening results, the gradient will be optimized to ensure adequate resolution between the main peak and any observed impurities.

-

Gradient Optimization:

-

Adjust the initial and final %B to create a shallower gradient around the elution point of the API. For example, if the API elutes at 60% Acetonitrile, a new gradient could be 45-75% B over 15 minutes. This increases the resolution between closely eluting peaks.

-

-

Temperature Optimization:

-

Analyze the sample at different column temperatures (e.g., 25 °C, 30 °C, 35 °C). Temperature can affect selectivity, particularly if multiple interaction mechanisms are at play. Higher temperatures decrease viscosity and can improve peak efficiency, but may also degrade the sample or stationary phase.

-

-

Flow Rate Adjustment:

-

Evaluate flow rates (e.g., 0.8, 1.0, 1.2 mL/min) to balance analysis time with separation efficiency. A lower flow rate can improve resolution but will increase the run time.

-

Protocol 3: Forced Degradation Studies

To ensure the method is "stability-indicating," the drug substance is subjected to stress conditions to intentionally produce degradation products.[5] The goal is to achieve 5-20% degradation of the parent compound.[6][7]

-

Stock Solution: Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.[5]

-

Base Hydrolysis: Mix stock solution with 0.1 N NaOH at room temperature for 8 hours.[5]

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid API to 80 °C for 48 hours.

-

Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

-

-

Sample Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples to the working concentration and analyze using the optimized HPLC method.

-

Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the API peak is spectrally pure in all stressed samples.

Comparative Data and Expected Results

The following table presents hypothetical but realistic comparative data from the method development experiments.

| Parameter | Condition 1 (C18, ACN) | Condition 2 (C18, MeOH) | Condition 3 (Phenyl-Hexyl, ACN) |

| API Retention Time (min) | 12.5 | 14.2 | 11.8 |

| Resolution (API vs. Impurity 1) | 2.1 | 1.8 | 2.5 |

| Tailing Factor (API) | 1.1 | 1.3 | 1.0 |

| Theoretical Plates (API) | 12,500 | 10,200 | 13,000 |

Interpretation:

-

Condition 1 provides good retention and resolution.

-

Condition 2 shows that methanol is a weaker solvent for this analyte, leading to longer retention but lower efficiency and resolution.

-

Condition 3 demonstrates the alternative selectivity of the Phenyl-Hexyl column, improving resolution and peak shape, likely due to π-π interactions. This would be the preferred column for the final method.

Forced Degradation Results (Hypothetical):

| Stress Condition | % Degradation | Number of Degradants | Resolution of Critical Pair |

| 0.1 N HCl, 60°C | 15.2% | 2 | > 2.0 |

| 0.1 N NaOH, RT | 8.5% | 1 | > 2.0 |

| 3% H₂O₂, RT | 11.0% | 3 | > 1.8 |

| Heat, 80°C | 5.5% | 1 | > 2.0 |

| Photolytic | 18.9% | 2 | > 2.0 |

These results would confirm that the method is stability-indicating, as it can separate the intact API from all degradation products formed under various stress conditions.

Conclusion

The development of a robust HPLC purity method for 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one is a systematic process. By beginning with a versatile RP-HPLC setup, comparing different stationary phases and mobile phases, and rigorously optimizing the chromatographic parameters, a suitable method can be established. The use of a Phenyl-Hexyl column with an acetonitrile/water (buffered with formic acid) gradient is proposed as the optimal approach based on its potential for enhanced selectivity through multiple interaction modes. Confirmation of the method's stability-indicating nature through comprehensive forced degradation studies is a critical final step, ensuring the method is fit for its intended purpose in a regulated environment.

References

-

SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

-

Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]

-

Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]

-

Pesek, J., Matyska, M., & Kunchala, R. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America. Available at: [Link]

-

da Silva, I. A. B., Ilipronti, T., & Bueno, F. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

-

Wang, Z., et al. (n.d.). High-Performance Liquid Chromatographic Analysis of Iodoamino Acids Produced by Hydrolysis of Iodinated Casein with Barium Hydroxide. AKJournals. Available at: [Link]

-

Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-1-methyl-3-nitro-1,2-dihydropyridin-2-one in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. The 5-halo-1-methyl-3-nitro-1,2-dihydropyridin-2-one scaffold is a valuable synthon, with the halogen at the 5-position serving as a versatile handle for the introduction of molecular complexity. This guide provides an in-depth comparison of the reactivity of two key analogues: 5-iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one and its 5-bromo counterpart in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Introduction: The Halogen Matters

The choice between an iodo and a bromo substituent on an aromatic or heteroaromatic ring is not trivial. It dictates the reaction kinetics, catalyst selection, and overall efficiency of carbon-carbon and carbon-heteroatom bond formation. This decision is fundamentally rooted in the intrinsic properties of the carbon-halogen bond.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is generally governed by the rate of the oxidative addition step. This is the initial, and often rate-determining, step where the aryl halide reacts with the palladium(0) catalyst to form a palladium(II) intermediate. The propensity for this reaction to occur follows the trend: I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-I bond is more readily cleaved than the stronger C-Br bond.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed (F > Cl ≈ Br > I). In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. A more electronegative halogen enhances the electrophilicity of the carbon atom, thereby accelerating the nucleophilic attack.

This guide will focus on the more prevalent application of these scaffolds in palladium-catalyzed cross-coupling, providing a detailed analysis of their expected reactivity profiles.

Predicted Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the anticipated differences in reactivity, we present a projected comparative study of the Suzuki-Miyaura coupling of both the 5-iodo and 5-bromo-1-methyl-3-nitro-1,2-dihydropyridin-2-one with a model boronic acid.

Table 1: Predicted Comparative Performance in a Model Suzuki-Miyaura Reaction

| Parameter | 5-Iodo-1-methyl-3-nitro-1,2-dihydropyridin-2-one | 5-Bromo-1-methyl-3-nitro-1,2-dihydropyridin-2-one | Rationale |

| Reaction Time | Shorter (e.g., 1-2 hours) | Longer (e.g., 4-8 hours) | The weaker C-I bond leads to a faster rate of oxidative addition. |

| Reaction Temp. | Lower (e.g., 80 °C) | Higher (e.g., 100 °C) | Less thermal energy is required to overcome the activation barrier for C-I bond cleavage. |

| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 3-5 mol%) | The higher reactivity of the iodo-substrate allows for a more efficient catalytic cycle. |

| Typical Yield | High (e.g., >90%) | Good to High (e.g., 75-90%) | Slower reaction times for the bromo-substrate may lead to increased side reactions or catalyst decomposition. |

| Side Reactions | Lower incidence of hydrodehalogenation | Higher potential for hydrodehalogenation | The more forcing conditions required for the bromo-substrate can promote competing pathways. |

Note: The data presented in this table are predictive and based on established principles of aryl halide reactivity in Suzuki-Miyaura cross-coupling reactions.